![molecular formula C19H21N3O4S B2683718 N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 941956-73-6](/img/structure/B2683718.png)
N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
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Description
Scientific Research Applications
Antioxidant Activity
Compounds related to N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide have been synthesized and evaluated for their antioxidant activities. Notably, studies have found that certain benzothiazine derivatives exhibit moderate to significant radical scavenging activity, suggesting potential use in designing more potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antifungal Agents
A series of N-substituted benzothiazole and acetamide derivatives have demonstrated potent antimicrobial activity against a variety of bacterial and fungal species, including those pathogenic to plants, animals, and humans. The structure-activity relationship analysis of these compounds could aid in the development of new antimicrobial agents (Incerti et al., 2017).
Antitumor Activity
Research into benzothiazole derivatives, structurally similar to N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, has shown considerable antitumor activity against various cancer cell lines. The incorporation of different heterocyclic rings has been explored to enhance this activity, with some compounds displaying significant efficacy in vitro (Yurttaş et al., 2015).
Histone Deacetylase Inhibition
Certain N-(2-aminophenyl)benzamide derivatives have been identified as isotype-selective histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis, highlighting their potential as anticancer drugs. This activity underscores the importance of benzamide derivatives in the development of novel therapeutics (Zhou et al., 2008).
Synthesis and Chemical Reactivity
Studies also focus on the synthesis and chemical reactivity of benzothiazole and benzamide derivatives, exploring various catalytic processes to generate these compounds under mild conditions. These synthetic approaches contribute to the broader understanding and application of such chemicals in medicinal chemistry and drug development (Wang et al., 2008).
properties
IUPAC Name |
N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14(23)20-16-5-4-6-17(13-16)21-19(24)15-7-9-18(10-8-15)22-11-2-3-12-27(22,25)26/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBOMJLXYJCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
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